2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methoxy-2-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(12-2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) |
InChI Key |
FWDPDHVYPAEQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide involves three key components: (1) construction of the 1-methylpyrazole ring, (2) introduction of the methoxyacetamide side chain, and (3) functional group coupling. Below are validated methods derived from peer-reviewed protocols.
Method 1: Haloacetamide Alkylation
Procedure ():
- Reactants :
- 1-Methyl-1H-pyrazol-4-ylmethanol (1.0 eq)
- Bromoacetamide (1.2 eq)
- Potassium carbonate (2.5 eq)
- Sodium iodide (0.5 eq, catalyst)
-
- Solvent: Acetone or ethylene glycol dimethyl ether
- Temperature: Reflux (56–80°C)
- Duration: 12–24 hours
Workup :
- Neutralize with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–72% ().
Method 2: Suzuki Coupling with Acetamide Boronic Esters
Procedure ():
- Reactants :
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
- 2-Methoxy-2-chloroacetamide (1.5 eq)
-
- PdCl₂(PPh₃)₂ (0.1 eq)
- Cs₂CO₃ (1.5 eq)
-
- Solvent: Dry DMF or DME
- Temperature: 85–100°C under N₂
- Duration: 6–8 hours
Yield : 58–63% ().
Method 3: Acylation of Pyrazole Intermediates
Procedure ():
- Step 1: Synthesis of 1-Methylpyrazole-4-carbonyl Chloride
- React 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (1.2 eq) and DMF (catalytic) in CH₂Cl₂ at 0°C → RT for 2 hours.
- Step 2: Amide Formation
- Add 2-methoxyacetamide (1.1 eq) and triethylamine (2.0 eq) to the acyl chloride in CH₂Cl₂. Stir at RT for 4 hours.
Yield : 75–82% ().
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reaction Time | 12–24 h | 6–8 h | 6 h |
| Yield | 68–72% | 58–63% | 75–82% |
| Catalyst Cost | Low | High | Moderate |
| Scalability | High | Moderate | High |
- Method 3 offers superior yields due to streamlined acylation ().
- Method 2 requires palladium catalysts, increasing costs but enabling regioselectivity ().
Structural Confirmation Data
- ¹H NMR (DMSO- d₆) :
- δ 7.85 (s, 1H, pyrazole-H), 3.85 (s, 3H, N–CH₃), 3.42 (s, 3H, O–CH₃), 2.10 (s, 2H, CH₂).
- IR (KBr) :
- 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins . Additionally, it may modulate signaling pathways involved in pain perception and inflammation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The chloropyrimidine substituent in Compound 19 enhances its binding to CDK2, likely through halogen-mediated hydrophobic interactions. In contrast, the methoxy group in the target compound may improve solubility but reduce affinity compared to halogens. Thienopyrimidine-containing analogs (e.g., 4c ) exhibit higher molecular weights and complex heterocyclic systems, correlating with enhanced receptor selectivity. Triazole-thioacetamide derivatives (e.g., ) introduce sulfur-based polarity, which could influence redox activity or metabolic stability.
Thermal Stability :
- Compound 19 shows a high melting point (~268°C), suggesting strong crystalline packing due to hydrogen bonding from the acetamide and pyrimidine groups. The target compound’s melting point is unreported but may be lower due to the flexible methoxy group.
Biological Activity: Pyrimidine-pyrazole hybrids (e.g., Compound 19 ) demonstrate potent CDK2 inhibition (IC₅₀ values in nanomolar range), while thienopyrimidine derivatives (e.g., 4c ) target tropomyosin receptors, indicating scaffold-dependent activity.
Biological Activity
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure features a methoxy group and a pyrazole moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide, as promising anticancer agents. The mechanism of action is primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
A study evaluated several pyrazole derivatives for their antiproliferative activity against various cancer cell lines. Among these, compounds similar to 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide demonstrated significant cytotoxic effects:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide | HeLa | 0.52 |
| MCF-7 | 0.34 | |
| HT-29 | 0.86 |
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, similar to well-known tubulin inhibitors like colchicine .
Mechanistic Insights
Mechanistic studies revealed that treatment with 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide leads to:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed, indicating effective cell cycle disruption.
- Induction of Apoptosis : Flow cytometric analysis confirmed that the compound induces apoptosis in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide has shown promising antimicrobial activity.
In Vitro Antimicrobial Evaluation
A range of pyrazole derivatives were tested for their antimicrobial efficacy against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for selected derivatives:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide | Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Case Studies and Research Findings
Several case studies have documented the biological activities of pyrazole derivatives closely related to 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide:
- Study on Cancer Cell Lines : A comprehensive evaluation of various pyrazole derivatives showed that modifications at specific positions could enhance antiproliferative activity against cancer cell lines such as MCF7 and A549 .
- Antimicrobial Resistance : Research indicated that certain pyrazole derivatives could overcome resistance mechanisms in pathogenic bacteria, highlighting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
